3-Ethoxy-4-iodobenzonitrile

Description

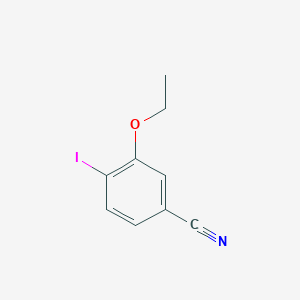

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

3-ethoxy-4-iodobenzonitrile |

InChI |

InChI=1S/C9H8INO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3 |

InChI Key |

BXPMUVBNFIWXIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)I |

Origin of Product |

United States |

Synthesis of 3 Ethoxy 4 Iodobenzonitrile

The preparation of 3-ethoxy-4-iodobenzonitrile can be achieved through multi-step synthetic sequences, often starting from more readily available precursors. One common strategy involves the modification of a pre-existing substituted benzene (B151609) ring.

A plausible synthetic route starts with isovanillin, which is first ethylated to yield 3-ethoxy-4-methoxybenzaldehyde. google.com This aldehyde is then converted to its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. google.com Subsequent dehydration of the oxime, often using a reagent like acetic anhydride, affords the nitrile, 3-ethoxy-4-methoxybenzonitrile. google.com The final step would then involve a regioselective iodination of the aromatic ring to introduce the iodine atom at the desired position, though specific conditions for this final step are not detailed in the provided search results.

Another approach could involve starting with a pre-iodinated aromatic compound and subsequently introducing the nitrile and ethoxy functionalities. For example, a suitably substituted iodophenol could be a starting point.

It's important to note that specific, detailed, and high-yield synthetic procedures for this compound are not extensively documented in the public domain, suggesting that its synthesis may be part of proprietary industrial processes or specialized academic research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈INO |

| Molecular Weight | 273.07 g/mol |

| Appearance | Likely a solid at room temperature, given the properties of similar iodinated benzonitriles. sigmaaldrich.com |

| Melting Point | Not explicitly reported, but related compounds like 3-iodobenzonitrile (B1295488) have a melting point of 40-43 °C. sigmaaldrich.com |

| Boiling Point | Expected to be relatively high due to its molecular weight and polar functional groups. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in water. solubilityofthings.com |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 3-ethoxy-4-iodobenzonitrile.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the three different substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbon of the nitrile group, the carbons of the aromatic ring, and the carbons of the ethoxy group. The chemical shifts would provide valuable information about the electronic environment of each carbon. epa.gov

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Absorptions corresponding to C-O stretching of the ether and C-H bonds of the aromatic ring and alkyl chain would also be present.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, and the isotopic pattern would reveal the presence of iodine.

Detailed spectral data would need to be obtained from experimental analysis. rsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. stackexchange.com It is often employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. stackexchange.comyoutube.com For a molecule like 3-Ethoxy-4-iodobenzonitrile, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), could be used to determine optimized bond lengths, bond angles, and dihedral angles. youtube.combiolscigroup.us The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the geometry with the minimum energy. youtube.com

While specific DFT data for this compound is not readily found, studies on related benzonitrile (B105546) derivatives demonstrate the utility of this method. For example, a DFT investigation into the C-C bond activation of para-substituted benzonitriles by a nickel complex utilized DFT to analyze the electronic effects of different substituents. utexas.edu Such a study on this compound would elucidate how the ethoxy and iodo groups influence the electron distribution and geometry of the benzonitrile core.

Table 1: Illustrative Optimized Geometry Parameters for a Substituted Benzonitrile (Example)

This interactive table presents hypothetical optimized geometric parameters for a substituted benzonitrile, calculated using DFT.

| Parameter | Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-O (ethoxy) bond length | ~1.36 Å |

| C-I bond length | ~2.10 Å |

| C-C-C (ring) bond angles | ~119 - 121° |

| C-C-CN bond angle | ~120° |

Note: These are typical values and would need to be specifically calculated for this compound.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties. For instance, the CBS-RAD procedure, a composite ab initio method, has been used to calculate reliable activation barriers for reactions involving halogenated olefins. rsc.org For this compound, high-level ab initio calculations could yield precise values for properties such as ionization potential, electron affinity, and polarizability, which are crucial for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can be employed for conformational analysis to identify the most stable conformations and the energy barriers between them. These simulations can also provide insights into intermolecular interactions in condensed phases, such as how molecules of this compound might pack in a crystal or interact with a solvent. dovepress.com Studies on other molecules, like ritonavir/poloxamer amorphous formulations, have shown that MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonds and pi-alkyl bonds. dovepress.com

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. e3s-conferences.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the reaction rate. youtube.com

For this compound, transition state calculations could be used to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. DFT calculations have been successfully applied to understand the mechanism of [3+2] cycloaddition reactions between benzonitrile N-oxides and nitroethene, revealing a one-step mechanism through an asynchronous transition state. nih.gov Similarly, DFT studies on the reaction of 2-amino-N-(aryl) benzimidamides with ninhydrin (B49086) have helped to rationalize the formation of different products under various conditions by analyzing the atomic charges and identifying the most electrophilic centers. researchgate.net

Table 2: Illustrative Activation Energies for a Hypothetical Reaction of a Substituted Benzonitrile

This interactive table shows hypothetical activation energies for different proposed pathways of a reaction involving a substituted benzonitrile, as could be determined by transition state calculations.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Pathway A (Ortho-substitution) | 25.3 |

| Pathway B (Meta-substitution) | 35.1 |

| Pathway C (Side-chain reaction) | 22.8 |

Note: These values are for illustrative purposes only.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation.

NMR Chemical Shifts

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be predicted. Comparing the calculated spectrum with an experimental one can confirm the molecular structure. Machine learning models, trained on large datasets of DFT-calculated and experimental NMR data, are emerging as a way to achieve high accuracy with reduced computational cost. rsc.org

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzonitrile

This interactive table provides an example of how predicted and experimental ¹³C NMR chemical shifts can be compared.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (CN) | 118.5 | 118.2 |

| C2 (C-CN) | 112.3 | 112.0 |

| C3 (C-OR) | 160.1 | 159.8 |

| C4 (C-X) | 95.7 | 95.5 |

| C5 | 134.2 | 133.9 |

| C6 | 115.8 | 115.6 |

Note: These are hypothetical values for a substituted benzonitrile.

Vibrational Frequencies

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (focused on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. jocpr.comnih.govnih.gov These models are developed by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity. core.ac.uk

For a series of compounds including this compound, a QSAR model could be developed to predict a specific chemical activity, such as its reactivity in a particular class of reactions or its affinity for a catalyst. The first step would be to define a set of molecular descriptors for each compound in the series. These can include quantum chemical descriptors like HOMO/LUMO energies and dipole moment, as well as steric and hydrophobic parameters. biolscigroup.us Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that relates these descriptors to the observed activity. core.ac.uk

For example, a QSAR study on benzimidazole (B57391) derivatives identified the importance of lipophilicity and hydrogen bonding for their biological activity. nih.gov A similar approach for a series of substituted benzonitriles could reveal which properties are most influential for a given chemical activity, thereby guiding the design of new compounds with enhanced properties.

Applications of 3 Ethoxy 4 Iodobenzonitrile in Advanced Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Molecules

The presence of both an iodo and a nitrile group on the benzene (B151609) ring of 3-Ethoxy-4-iodobenzonitrile offers multiple avenues for synthetic transformations, rendering it a valuable starting material for the assembly of complex organic structures, including heterocyclic systems and biaryl scaffolds.

Construction of Heterocyclic Ring Systems

The nitrile and iodo functionalities of this compound can be strategically employed in the formation of various heterocyclic rings. The nitrile group can undergo intramolecular cyclization reactions, a common strategy for synthesizing nitrogen-containing heterocycles. sci-hub.seacs.orgresearchgate.net For instance, the nitrile can react with an adjacent, suitably functionalized substituent, introduced via the iodo group, to form fused ring systems.

Furthermore, the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. organic-chemistry.orgyoutube.comwikipedia.org This reaction introduces an alkynyl substituent ortho to the nitrile group. Subsequent intramolecular cyclization of the resulting intermediate can lead to the formation of various heterocyclic cores. nih.govrsc.org The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups, making it a powerful tool in complex molecule synthesis. organic-chemistry.orgwikipedia.org

Table 1: Potential Heterocycle Synthesis Strategies Using this compound

| Reaction Type | Coupling Partner | Resulting Intermediate | Potential Heterocycle |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-3-ethoxy-4-aminobenzonitrile (after reduction of a nitro group, for example) | Indole derivatives |

| Intramolecular Cyclization | Ortho-amino or Ortho-hydroxy group | - | Fused pyrimidines or oxazines |

| Radical Cyclization | Alkene or Alkyne | Substituted pyrroles or pyridines | Fused pyrrole (B145914) or pyridine (B92270) systems. beilstein-journals.org |

Assembly of Biaryl and Polyaromatic Scaffolds

The iodo-substituent on this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions to form biaryl and polyaromatic structures. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used and highly effective method for creating carbon-carbon bonds between aromatic rings. bohrium.comnih.govgre.ac.ukresearchgate.net

In this context, this compound can be coupled with a variety of arylboronic acids or esters to generate a diverse library of biaryl compounds. nih.govnih.govsci-hub.se The reaction conditions are generally mild and tolerant of the nitrile and ethoxy groups. bohrium.comnih.gov This approach allows for the modular construction of complex polyaromatic systems with tailored electronic and steric properties.

Table 2: Representative Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid Partner | Catalyst System | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 4-Phenyl-3-ethoxybenzonitrile |

| Naphthylboronic acid | Pd(OAc)₂ / Ligand / Base | 4-Naphthyl-3-ethoxybenzonitrile |

| Thienylboronic acid | PdCl₂(dppf) / Base | 4-(Thienyl)-3-ethoxybenzonitrile |

Building Block for Ligand Synthesis in Catalysis Research

The development of novel ligands is crucial for advancing transition metal catalysis. This compound can serve as a key building block for the synthesis of specialized ligands. The iodo group allows for the introduction of phosphorus-containing moieties, which are central to many effective ligand scaffolds.

Palladium-catalyzed C-P bond formation reactions can be used to couple this compound with various secondary phosphines or their derivatives, leading to the synthesis of triarylphosphines. nih.govorganic-chemistry.org Additionally, the Buchwald-Hartwig amination, another powerful palladium-catalyzed cross-coupling reaction, can be employed to form carbon-nitrogen bonds. nih.govwikipedia.orgacs.orgcornell.eduyoutube.com By reacting this compound with amines, particularly those containing other donor atoms, multidentate ligands can be constructed. The electronic properties of the resulting ligand can be fine-tuned by the presence of the ethoxy and nitrile groups on the aromatic ring.

Intermediate in the Development of Functional Organic Materials

The unique electronic and structural characteristics of this compound make it a promising intermediate for the synthesis of functional organic materials with potential applications in optoelectronics and polymer science.

Synthesis of Monomers for Polymerization Studies

The bifunctional nature of this compound, with its reactive iodo group and polymerizable nitrile functionality, allows it to be a precursor for novel monomers. The iodo group can be transformed into other polymerizable groups, such as a vinyl or an acetylene (B1199291) moiety, through established cross-coupling methodologies. Alternatively, the nitrile groups themselves can undergo polymerization under specific conditions, such as high temperature in the presence of a catalyst, to form polymers containing triazine rings. google.com

Incorporation into Conjugated Systems

The iodo-substituent of this compound is a key feature for its incorporation into conjugated polymer backbones through repetitive cross-coupling reactions. The Sonogashira coupling polymerization, which involves the reaction of a dihaloaromatic compound with a diethynyl-aromatic compound, is a powerful method for synthesizing conjugated polymers. researchgate.netnih.gov this compound, after conversion to a diiodo- or diethynyl-derivative, could be a valuable monomer in such polymerizations. The resulting polymers, featuring alternating aromatic and acetylenic units, are expected to exhibit interesting photophysical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Probes for Mechanistic Studies in Organic Reactions

The application of specific molecules as probes to unravel the intricate step-by-step pathways of organic reactions is a cornerstone of physical organic chemistry. Such probes are designed to provide insights into reaction intermediates, transition states, and the electronic or steric effects governing a reaction's outcome.

Theoretically, the this compound structure possesses attributes that could be valuable for such studies. The iodine atom, being a good leaving group, makes the molecule a potential substrate for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electronic nature of the benzonitrile (B105546) core, influenced by the electron-donating ethoxy group and the electron-withdrawing nitrile group, could be used to systematically study the influence of electronic effects on reaction rates and pathways.

Despite this potential, there is a lack of specific published research where this compound has been explicitly employed as a molecular probe to investigate reaction mechanisms. Detailed kinetic studies, trapping experiments of intermediates, or computational analyses involving this particular compound are not readily found in the scientific literature.

Design and Synthesis of Labeled Compounds for Research Purposes

Labeled compounds, which contain an isotopic marker (e.g., a radioactive or heavy stable isotope), are indispensable tools in various scientific disciplines, including drug metabolism studies, environmental fate analysis, and as tracers in biological systems. The introduction of an isotopic label allows for the precise tracking and quantification of a molecule's journey through a complex system.

The iodine atom in this compound presents a logical site for the introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. Such radiolabeling would render the molecule detectable by techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or for use in in-vitro assays.

However, a thorough review of the literature does not yield specific examples of the synthesis or application of isotopically labeled this compound. While the general methodologies for the radioiodination of aryl iodides are well-established, their specific application to this substrate for the purpose of creating research tracers has not been detailed in available reports.

| Potential Labeled Isotope | Half-life | Decay Mode | Potential Application |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Radioimmunoassays, In-vitro autoradiography |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Decay | Radiotherapy, SPECT Imaging |

Green Chemistry Principles in the Synthesis and Reactions of 3 Ethoxy 4 Iodobenzonitrile

Solvent-Free or Reduced-Solvent Synthesis Approaches

Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute significantly to environmental pollution and pose safety risks. Consequently, developing solvent-free or reduced-solvent methods for the synthesis of 3-Ethoxy-4-iodobenzonitrile is a key objective in green chemistry.

One promising approach is the use of formamide (B127407) as both a non-toxic cyanide source and a solvent in the cyanation of aryl halides. capes.gov.brchemistryviews.org This method, catalyzed by palladium acetate/xantphos, offers a single-step, solvent-free route to aryl nitriles with moderate to excellent yields. capes.gov.brchemistryviews.org While not yet specifically reported for this compound, its successful application to a range of aryl iodides and bromides suggests its potential applicability. capes.gov.br Another avenue involves the use of ionic liquids, which can act as recyclable reaction media and catalysts. rsc.orgresearchgate.netnih.gov For instance, a green synthesis of benzonitrile (B105546) has been developed using a hydroxylamine-based ionic liquid that serves as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse. rsc.orgresearchgate.netnih.gov Adapting such a system for the synthesis of this compound could significantly reduce solvent waste. Research has also explored solid-supported reagents on mineral oxides like alumina, silica, and clay, enabling reactions to occur under "dry" media conditions with microwave irradiation, thereby eliminating the need for a solvent altogether. acs.org

Catalyst Development for Enhanced Sustainability

The choice of catalyst plays a pivotal role in the greening of chemical processes. The development of recyclable, heterogeneous, and earth-abundant metal catalysts offers significant advantages in terms of sustainability and cost-effectiveness.

Recyclable and Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are easily separated from the reaction mixture and can be reused, minimizing waste and catalyst loss. Palladium nanoparticles supported on various materials, such as zinc ferrite (B1171679) (Pd–ZnFe2O4) and beta-zeolites, have shown high efficacy and recyclability in the cyanation of aryl halides. rsc.org For example, Pd-beta zeolite has been successfully used for the cyanation of aryl halides with K4[Fe(CN)6], demonstrating the potential for a recyclable catalytic system for producing compounds like this compound. rsc.org Similarly, palladium nanoparticles supported on zinc oxide have been employed for the cyanation of aryl bromides and chlorides without the need for ligands or additives, highlighting a move towards simpler and more robust catalytic systems. rsc.org Copper-based catalysts, known for their application in cyanation reactions, can also be heterogenized. researchgate.net For instance, a heterogeneous copper-based photocatalyst has been utilized for visible-light-driven cyanation, offering a recyclable and environmentally friendly option. researchgate.net

Earth-Abundant Metal Catalysis

Precious metals like palladium, while highly effective, are expensive and have a significant environmental footprint associated with their mining. Replacing them with earth-abundant metals such as iron, copper, and nickel is a major goal of green chemistry.

Iron Catalysis: Iron is an attractive alternative due to its low cost and low toxicity. Iron(II)-catalyzed direct cyanation of arenes has been developed, although this specific method may not be directly applicable to the iodine-substituted precursor of this compound. nih.gov More relevant is the use of iron-based nanocatalysts, such as Fe3O4-CTAB NPs, for the one-pot synthesis of nitriles from aldehydes. rsc.org This suggests a potential alternative route to this compound starting from 3-ethoxy-4-iodobenzaldehyde.

Copper Catalysis: Copper catalysts have a long history in cyanation reactions, most notably the Rosenmund-von Braun reaction. Modern advancements have led to the development of milder and more efficient copper-catalyzed domino halide exchange-cyanation procedures for aryl bromides. organic-chemistry.org These methods use catalytic amounts of copper and can be performed in less polar solvents, simplifying product isolation. organic-chemistry.org Copper-catalyzed cyanation of aryl iodides using non-toxic cyanide sources like α-cyanoacetates has also been reported, offering a safer alternative. rsc.org Furthermore, dual photoredox and copper catalysis has enabled controllable radical cyanation reactions under mild conditions. digitellinc.com

Nickel Catalysis: Nickel-catalyzed cyanation of aryl halides has emerged as a powerful tool. chinesechemsoc.orgacs.org Photochemically enabled nickel catalysis, using 1,4-dicyanobenzene as a cyanating agent, allows for the conversion of a wide range of aryl halides to nitriles under mild, visible-light-promoted conditions without the need for an external photosensitizer. acs.orgorganic-chemistry.org This approach has been successfully applied to various drug-like molecules and demonstrates significant potential for the synthesis of complex nitriles like this compound. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy generate less waste.

The traditional Sandmeyer reaction, a common method for introducing a nitrile group, often has poor atom economy due to the generation of stoichiometric byproducts. Modern transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed cyanation of aryl halides, generally offer better atom economy. rsc.org

A key strategy for waste minimization is the use of cyanide-free cyanation methods. chemistryviews.org For example, using formamide as a source of the cyano group eliminates the need for highly toxic metal cyanides. capes.gov.brchemistryviews.org Another approach is the use of K4[Fe(CN)6] as a non-toxic and inexpensive cyanide source, which significantly reduces the generation of hazardous waste compared to traditional cyanide salts. blogspot.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, also contributes to waste minimization by reducing solvent usage and purification steps. rsc.org The management and recycling of waste, such as nitrile butadiene rubber, through processes like pyrolysis, further exemplify industrial efforts towards a circular economy in chemical production. researchgate.netresearchgate.net

Energy Efficiency in Reaction Design and Scale-Up Research

Reducing energy consumption is a critical aspect of green chemistry, with significant environmental and economic benefits. The energy intensity of the chemical industry is substantial, making energy-efficient processes highly desirable. osti.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govvanderbilt.eduresearchgate.net The synthesis of various functionalized heterocyclic compounds, including those with nitrile groups, has been successfully achieved using microwave irradiation, often in solvent-free conditions. acs.orgnih.govvanderbilt.eduresearchgate.nete3s-conferences.org For instance, the microwave-assisted synthesis of aryl nitriles from aryl bromides using palladium catalysis has been shown to be highly efficient. organic-chemistry.org Applying this technology to the synthesis of this compound could lead to substantial energy savings, particularly in large-scale production. google.com Process modifications that allow for heat integration, where the heat from an exothermic reaction is used to drive an endothermic process, can also significantly improve energy efficiency. google.com

Alternative Activation Methods (e.g., Photochemistry, Electrochemistry)

Alternative activation methods like photochemistry and electrochemistry offer green alternatives to traditional thermal activation by enabling reactions to proceed under milder conditions.

Photochemistry: Visible-light photoredox catalysis has revolutionized organic synthesis by providing a means to generate reactive intermediates under mild conditions. chinesechemsoc.org As mentioned earlier, photochemically enabled nickel-catalyzed cyanation of aryl halides provides a benign route to aryl nitriles at room temperature. chinesechemsoc.orgacs.orgorganic-chemistry.org This method avoids the need for high temperatures and toxic reagents, making it a highly attractive green alternative. chinesechemsoc.org Dual photoredox and copper catalysis has also been employed for controllable radical cyanation reactions. digitellinc.com

Electrochemistry: Electrochemical synthesis uses electricity to drive chemical reactions, often with high selectivity and reduced waste generation. The electrochemical cyanation of aryl halides is a promising green method. For instance, an electrochemical approach for the Sandmeyer reaction has been developed, offering a general strategy for the synthesis of aryl halides. While this applies to the precursor, the cyanation step itself can also be electrochemical. The generation of nitrile radicals from less toxic precursors through electrochemical methods is an active area of research.

Future Research Directions and Perspectives

Development of Novel Retrosynthetic Pathways

Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic chemistry. researchgate.net For a molecule like 3-Ethoxy-4-iodobenzonitrile, future research could move beyond traditional synthetic routes to explore more innovative and efficient pathways.

One promising avenue is the application of "ring replacement" strategies. For instance, a novel three-step method for converting pyridines into benzonitriles has been developed, involving N-oxidation, photochemical deconstruction, and a subsequent Diels-Alder cycloaddition. researchgate.net Adapting such a strategy could provide a new retrosynthetic disconnection for the benzonitrile (B105546) core of the target molecule, potentially starting from highly functionalized and readily available pyridine (B92270) precursors. researchgate.net

Another approach involves leveraging the power of chemoinformatics and established reaction knowledge bases to design pathways. The construction of complex molecules often relies on the strategic combination of simpler, functionalized building blocks. acs.org Future retrosynthetic designs for this compound could focus on the late-stage introduction of one of the key functional groups, allowing for the rapid generation of analogues from a common intermediate.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its three functional groups: the aryl iodide, the nitrile, and the ethoxy group. While the classical reactions of these groups are well-understood, future research could focus on uncovering and exploiting less conventional reactivity.

Aryl iodides are known precursors for cross-coupling reactions and can be used to form aryl radicals. acs.org Recent advancements in photoredox catalysis have enabled the generation of radicals from unactivated aryl iodides under mild conditions. researchgate.net Exploring the visible-light-mediated radical reactions of this compound could open up new pathways for C-C and C-heteroatom bond formation, avoiding harsh conditions and expanding its synthetic utility. researchgate.net Furthermore, the development of gold-catalyzed sulfonylation reactions of aryl iodides demonstrates the potential for novel catalytic cycles that could be applied to this molecule. acs.org

The interplay between the electron-donating ethoxy group and the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring. This could lead to unconventional regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. Aryl halides are typically less reactive towards nucleophilic substitution, but the presence of a strong electron-withdrawing group can enhance reactivity. byjus.com Investigating reactions that proceed through "unfavorable" pathways, such as the 5-endo-trig radical cyclizations seen in other conjugated systems, could lead to the discovery of new heterocyclic scaffolds derived from this compound. acs.org

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

Applications in Chemo- and Biosensor Development (as a molecular scaffold)

The benzonitrile moiety is a key structural feature in various functional molecules, including FDA-approved drugs. nih.gov This highlights its ability to participate in specific molecular interactions, a crucial property for sensor development. Recent research has shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov

This "lock-and-key" recognition forms the basis for highly selective chemical sensors. nih.gov The specific substitution pattern of this compound, with its distinct electronic and steric properties, could be exploited to "tune" its binding affinity and selectivity for a particular host molecule. By modifying the host or using the molecule itself as a key component of a larger sensor assembly, it could serve as a molecular scaffold for the development of novel chemo- and biosensors designed to detect specific analytes with high precision. nih.gov

Collaborative Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers fertile ground for innovation. Functional organic molecules are the building blocks for a new generation of advanced materials. The unique combination of a polar nitrile group, a polarizable iodine atom, and an ethoxy group suggests that this compound could be a valuable component in the design of novel materials.

For instance, benzonitrile derivatives are being explored for use in light-emitting materials for organic light-emitting diodes (OLEDs). google.com The specific electronic properties of this compound could influence the photophysical characteristics of such materials. Collaborative efforts between synthetic organic chemists and materials scientists could lead to the incorporation of this molecule into new polymers, liquid crystals, or crystalline solids with tailored optical or electronic properties. The field of crystal engineering, which focuses on designing the structure of molecular solids, could leverage the specific interactions of the functional groups in this compound to create materials with desired architectures and functions. nih.gov The detection of benzonitrile in the interstellar medium also suggests its fundamental stability and potential relevance in astrochemistry, a field with growing ties to materials science. frontiersin.orgnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 933585-40-1 sigmaaldrich.com |

| Molecular Formula | C9H8INO |

| Appearance | Solid |

Note: Detailed physical properties like melting and boiling points are not widely published in readily available literature.

Q & A

What are the common synthetic routes for 3-Ethoxy-4-iodobenzonitrile, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation and etherification steps. A feasible route starts with 4-hydroxybenzonitrile, followed by ethoxy group introduction via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF). Subsequent iodination can employ N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) . Optimization includes:

- Temperature control : Iodination at 0–25°C minimizes side reactions.

- Catalyst screening : Lewis acids like FeCl₃ improve regioselectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures purity.

Table 1: Example Yields Under Varied Conditions

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| None | 25 | 45 |

| FeCl₃ | 25 | 72 |

| BF₃·Et₂O | 0 | 68 |

How does the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The ethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution while directing iodine to the para position. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the iodo group reacts selectively, leaving the ethoxy group intact. Key considerations:

- Ligand choice : Use Pd(PPh₃)₄ for aryl boronic acids.

- Solvent effects : Dioxane/H₂O mixtures enhance solubility.

- Post-reaction analysis : LC-MS monitors coupling efficiency; ¹H NMR confirms regiochemistry .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : ¹³C NMR identifies nitrile (δ ~110 ppm) and iodine (δ ~90 ppm for C-I).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calc. for C₉H₈INO: 274.9632).

- X-ray Crystallography : Resolves spatial arrangement of substituents (if crystals form) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. AI-driven platforms (e.g., Reaxys, Pistachio) suggest plausible pathways:

- Reaction feasibility : Predict activation energies for iodination or ethoxy substitution.

- Solvent interactions : COSMO-RS simulations optimize solvent selection.

- Validation : Compare computed IR spectra with experimental data .

How do substituents affect the solubility and stability of this compound?

Level: Basic

Methodological Answer:

- Solubility : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) vs. nonpolar analogs.

- Stability : Iodine’s lability requires storage in amber vials at –20°C.

Table 2: Solubility Comparison (mg/mL, 25°C)

| Compound | DMSO | EtOAc | Hexane |

|---|---|---|---|

| This compound | 85 | 32 | <1 |

| 4-Iodobenzonitrile | 45 | 15 | <1 |

How should researchers address contradictory data in reaction yields or regioselectivity?

Level: Advanced

Methodological Answer:

- Systematic screening : Vary catalysts, solvents, and temps in Design of Experiments (DoE) frameworks.

- Isotopic labeling : Use ¹³C-labeled ethoxy groups to track substitution pathways.

- Peer validation : Reproduce results across labs; share raw data via platforms like PubChem .

What safety protocols are essential when handling this compound?

Level: Basic

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Neutralize with activated carbon; avoid aqueous rinses .

Can this compound serve as a precursor for photoactive materials?

Level: Advanced

Methodological Answer:

Yes, its iodine moiety enables incorporation into metal-organic frameworks (MOFs) for light harvesting. Steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.